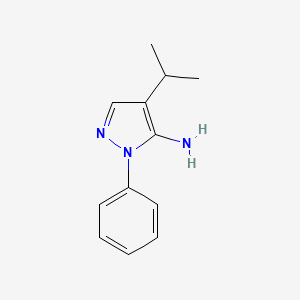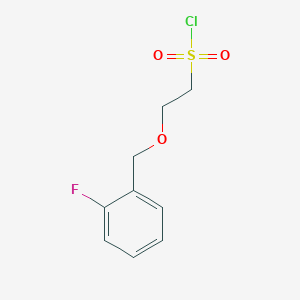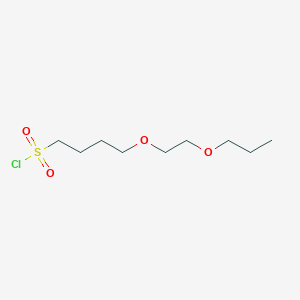
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a propoxyethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Propoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(2-Propoxyethoxy)butane-1-sulfonic acid+SOCl2→4-(2-Propoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. These reactions can be classified as follows:
Nucleophilic Substitution (S_N2): The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
Sulfonate Esters: Formed when reacting with alcohols.
Sulfonamides: Formed when reacting with amines.
Sulfonic Acids: Formed upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides, facilitating the study of biological processes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations depending on the nature of the nucleophile and reaction conditions. The sulfonyl chloride group acts as an electrophilic center, facilitating the attack by nucleophiles and subsequent formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxyphenoxy)butane-1-sulfonyl chloride
- 4-(2-Ethoxyethoxy)butane-1-sulfonyl chloride
Uniqueness
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is unique due to the presence of the propoxyethoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for versatile applications in organic synthesis and bioconjugation, making it a valuable intermediate in various research and industrial processes.
Eigenschaften
Molekularformel |
C9H19ClO4S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
4-(2-propoxyethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-2-5-13-7-8-14-6-3-4-9-15(10,11)12/h2-9H2,1H3 |
InChI-Schlüssel |
MSWGOGXGTJEURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


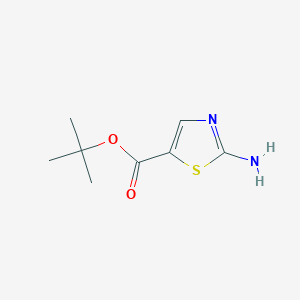
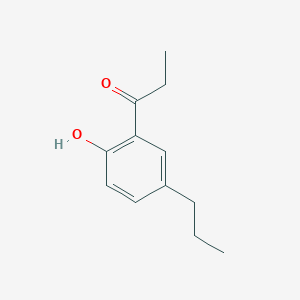
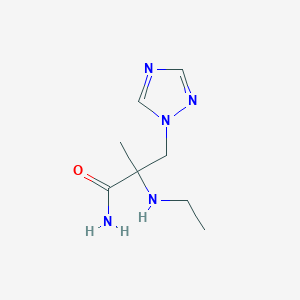
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
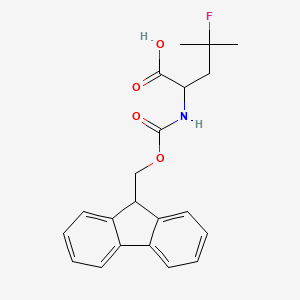
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
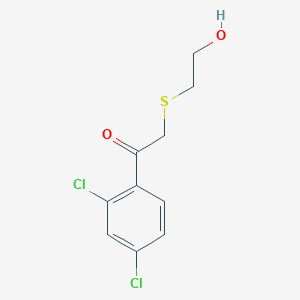
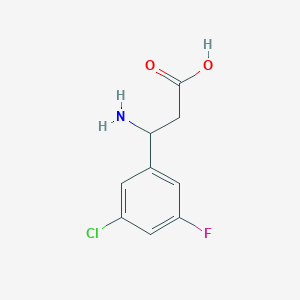
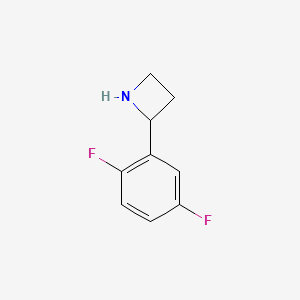
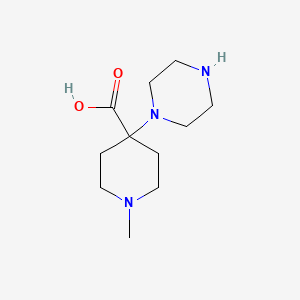
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
